

Stability of Strontium Silicide Polymorphs: An In-depth Technical Guide

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Compound of Interest

Compound Name: Strontium silicide

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Introduction

Strontium silicides (Sr-Si) are a class of intermetallic compounds that have garnered significant interest for their potential applications in various technological fields, including thermoelectrics. The existence of multiple polymorphs—different crystal structures of the same chemical compound—necessitates a thorough understanding of their relative thermodynamic stabilities. This guide provides a comprehensive overview of the known polymorphs of **strontium silicide**, their crystal structures, and a detailed analysis of their stability based on experimental and computational data.

Known Polymorphs of Strontium Silicide

The Sr-Si system is known to form several stable and metastable phases. The primary polymorphs of interest include those with the stoichiometries SrSi_2 , SrSi , Sr_5Si_3 , Sr_2Si , and a high-pressure phase, SrSi_6 . Of particular note is strontium disilicide (SrSi_2), which exhibits at least three polymorphs: a low-temperature cubic phase ($\alpha\text{-SrSi}_2$), a high-temperature tetragonal phase ($\beta\text{-SrSi}_2$), and another cubic phase with a slightly different space group.

Strontium Disilicide (SrSi_2) Polymorphs

- $\alpha\text{-SrSi}_2$ (Cubic, $P4_332$): This is a stable low-temperature form of strontium disilicide. It possesses a cubic crystal structure.

- α' -SrSi₂ (Cubic, P4₁32): Very close in stability to the P4₃32 structure, this cubic polymorph has also been identified. Computational data suggests it is only slightly less stable than the P4₃32 phase.
- β -SrSi₂ (Tetragonal, I4₁/amd): This is the high-temperature polymorph of SrSi₂. It adopts the α -ThSi₂ structure type.
- SrSi₆ (Orthorhombic, Cmcm): This is a high-pressure phase, synthesized at 10 GPa and 1520 K. It is metastable at ambient pressure and decomposes into SrSi₂ and Si at 797 K.^[1]

Other Strontium Silicide Phases

- SrSi (Orthorhombic, Cmcm): A stable intermediate phase in the Sr-Si system.
- Sr₅Si₃ (Tetragonal, I4/mcm): Another stable silicide phase with a Cr₅B₃-type structure.
- Sr₂Si (Orthorhombic, Pnma): This phase adopts the PbCl₂-type structure.

Thermodynamic Stability of Strontium Silicide Polymorphs

The relative stability of the different **strontium silicide** polymorphs can be quantified by their enthalpies of formation (ΔH_f). A more negative enthalpy of formation indicates a more thermodynamically stable compound.

Quantitative Stability Data

The following table summarizes the key crystallographic and thermodynamic data for the known **strontium silicide** polymorphs.

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)	Enthalpy of Formation (kJ/mol of atoms)	Formation Energy (eV/atom)
α -SrSi ₂	SrSi ₂	Cubic	P4 ₃ 32	a = 6.556	-	-0.408
α' -SrSi ₂	SrSi ₂	Cubic	P4 ₁ 32	a = 6.56	-	-0.405
β -SrSi ₂	SrSi ₂	Tetragonal	I4 ₁ /amd	a = 4.35, c = 13.56	-40.3 ± 3.7[2]	-0.418
SrSi	SrSi	Orthorhombic	Cmcm	a=4.91, b=12.21, c=4.37	-51.7 ± 4.1[2]	-
Sr ₅ Si ₃	Sr ₅ Si ₃	Tetragonal	I4/mcm	a = 8.01, c = 15.35	-43.8 ± 3.6[2]	-
Sr ₂ Si	Sr ₂ Si	Orthorhombic	Pnma	a=8.18, b=5.28, c=9.76	-39.7 ± 3.2[2]	-
SrSi ₆	SrSi ₆	Orthorhombic	Cmcm	a=4.469, b=10.256, c=11.698[1]	Metastable at ambient pressure[1]	-

Note: Enthalpy of formation values from Balducci et al. are experimental, while formation energies for α - and α' -SrSi₂ are from computational DFT calculations from the Materials Project.

Experimental and Computational Protocols

The determination of the stability of **strontium silicide** polymorphs relies on a combination of experimental synthesis and characterization, as well as computational modeling.

Experimental Methodologies

4.1.1 Synthesis

- Direct Synthesis from Elements: **Strontium silicides** can be synthesized by direct reaction of the constituent elements in an inert atmosphere. For example, by fusing strontium and silicon in desired stoichiometric ratios.
- Carbothermic Reduction: Synthesis can also be achieved by the fusion of strontium oxide or strontium carbonate with silicon or silicon dioxide in the presence of carbon.[3]
- High-Pressure Synthesis: Metastable phases like SrSi_6 are synthesized under high-pressure and high-temperature conditions using techniques such as a multi-anvil press.[1] The synthesis of SrSi_6 was performed at 10(1) GPa and 1520(150) K.[1]

4.1.2 Characterization of Thermodynamic Stability

- Differential Thermal Analysis (DTA): DTA is used to investigate phase transitions and determine the temperatures at which they occur. This was a key technique in mapping the Sr-Si phase diagram.
- X-ray Diffraction (XRD): XRD is essential for identifying the crystal structure of the synthesized phases. By performing XRD at various temperatures, phase transitions can be monitored.
- Knudsen Effusion Mass Spectrometry and Knudsen Effusion Weight Loss: These high-temperature techniques are used to measure the vapor pressure of species in equilibrium with the solid phases. From these measurements, the enthalpy changes of decomposition processes can be derived, which in turn are used to calculate the enthalpies of formation of the compounds.[2]

Computational Methodologies

4.2.1 Density Functional Theory (DFT)

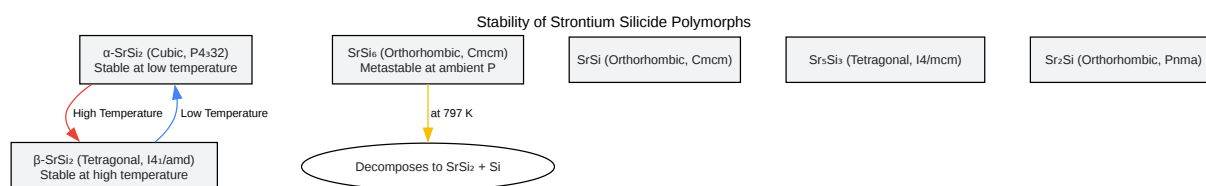
- Calculation of Formation Energy: DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and total energy of materials. The formation energy (E_f) of a **strontium silicide** polymorph (Sr_xSi_y) is calculated using the following equation:

$$E_f = (E_{\text{total}}(\text{Sr}_x\text{Si}_y) - x * E_{\text{solid}}(\text{Sr}) - y * E_{\text{solid}}(\text{Si})) / (x + y)$$

where $E_{\text{total}}(\text{Sr}_x\text{Si}_y)$ is the total energy of the **strontium silicide** compound, and $E_{\text{solid}}(\text{Sr})$ and $E_{\text{solid}}(\text{Si})$ are the total energies of the elemental solids in their stable reference phases. A more negative formation energy indicates a more stable compound.

Visualizations of Stability Relationships and Workflows

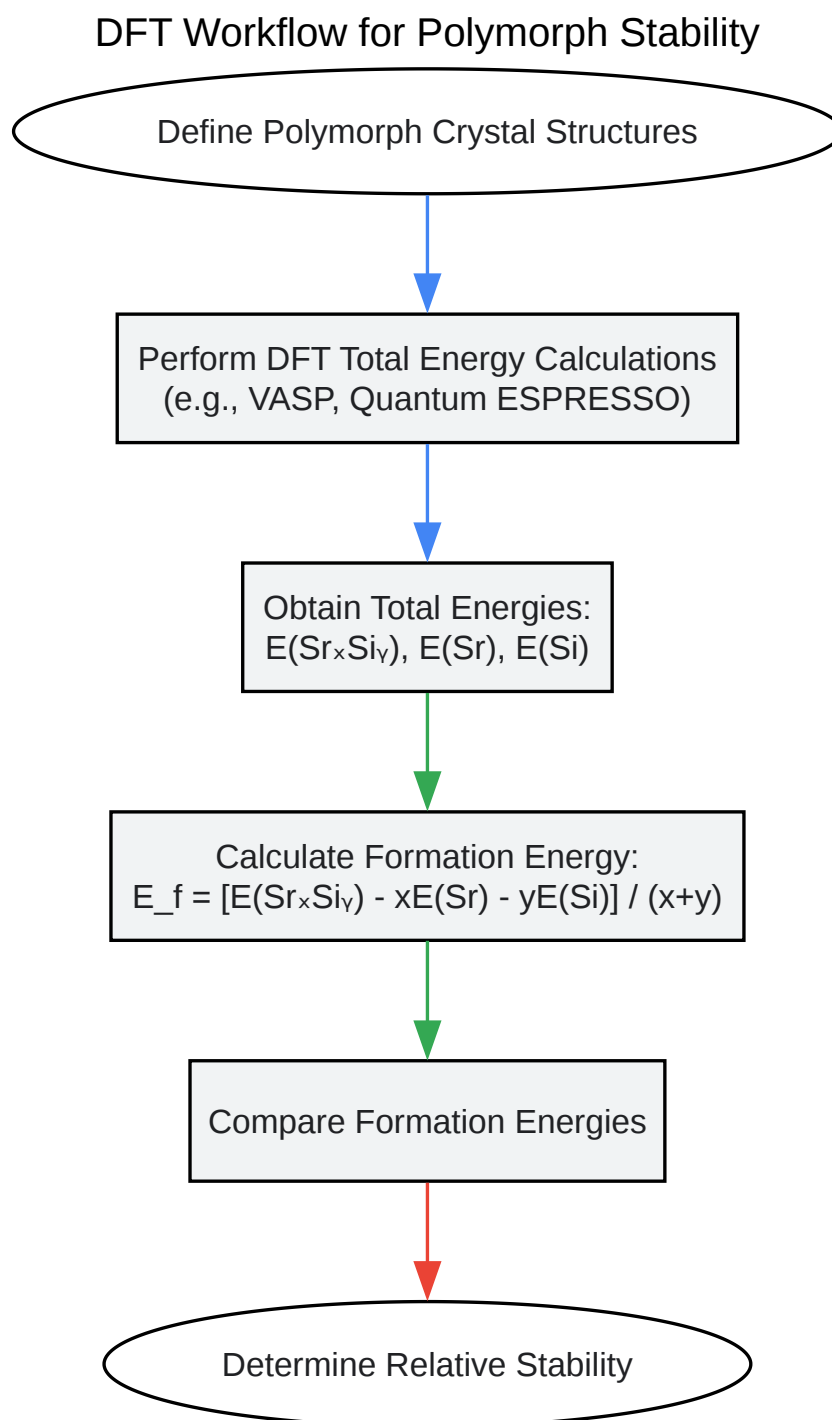
Stability of Strontium Silicide Polymorphs



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Caption: Phase relationships of key **strontium silicide** polymorphs.

Computational Workflow for Stability Determination



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Caption: Workflow for determining polymorph stability using DFT.

Conclusion

The stability of **strontium silicide** polymorphs is a complex interplay of composition, temperature, and pressure. The low-temperature cubic α -SrSi₂ and the high-temperature tetragonal β -SrSi₂ are the most relevant polymorphs of the disilicide, with other stoichiometries like SrSi, Sr₅Si₃, and Sr₂Si also forming stable phases. High-pressure synthesis can lead to metastable phases such as SrSi₆. A combination of experimental techniques and first-principles computational methods provides a robust framework for understanding and predicting the thermodynamic stability of these materials, which is crucial for their synthesis and potential technological applications.

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